2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin is a derivative of Rosuvastatin, a well-known lipid-lowering agent classified under the statin group of medications. Statins are primarily used to manage cholesterol levels and reduce the risk of cardiovascular diseases. This compound retains the core pharmacological properties of Rosuvastatin but features specific structural modifications that may influence its efficacy and metabolic profile.
The original compound, Rosuvastatin, is synthesized for pharmaceutical use and is marketed under various brand names, including Crestor. It is classified as a small molecule drug and is recognized for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The specific classification of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin within pharmaceutical databases is less common, indicating it may be primarily studied in research contexts or as an intermediate in synthetic pathways for Rosuvastatin derivatives .
The synthesis of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin can be approached through several organic chemistry techniques. One common method involves the modification of Rosuvastatin using selective reduction and dehydroxylation processes:
These methods ensure that the structural integrity of the compound is maintained while achieving the desired modifications.
The molecular formula for 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin can be represented as , similar to that of Rosuvastatin but with specific variations in the hydroxyl and double bond configurations. The compound features a complex structure characterized by:
Detailed structural data can be obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The chemical reactivity of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin is largely dictated by its functional groups. Key reactions include:
These reactions are critical for understanding how modifications affect the compound's therapeutic profile .
The mechanism of action for 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin mirrors that of Rosuvastatin itself:
This mechanism is vital for reducing cardiovascular risks associated with dyslipidemia .
The physical properties of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin include:
Chemical properties include reactivity patterns typical for statins, particularly related to their functional groups which dictate their interactions in biological systems .
The primary applications of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin include:
The synthesis of 2,3-Dehydro-3-Deshydroxy-(2E)-Rosuvastatin (molecular formula: C₂₂H₂₆FN₃O₅S; MW: 463.5 g/mol) relies on strategically modified rosuvastatin pathways. A pivotal step involves Julia-Kocienski olefination to construct the (2E)-configured diene system. This method couples pyrimidine-containing sulfone derivatives with thiadiazole aldehydes under cryogenic conditions (−78°C to 0°C), achieving 68% yield and >90% (2E) stereoselectivity . Key variables influencing outcomes include:
Table 1: Optimization of Julia-Kocienski Olefination
Sulfone Precursor | Coupling Partner | Temperature | (2E):(2Z) Ratio | Yield (%) |
---|---|---|---|---|
Pyrimidine-methylsulfonyl | Thiadiazole aldehyde | −78°C → 0°C | 92:8 | 68 |
Benzothiazole-sulfonyl | Pyrimidine aldehyde | −78°C → 25°C | 85:15 | 54 |
Dehydroxylation is achieved via Appel reaction conditions (CBr₄/PPh₃), while dehydrogenation employs DDQ (dichlorodicyanobenzoquinone) to introduce the Δ²,³ double bond. Critical purification via reversed-phase chromatography isolates the target compound from Z-isomers and desmethyl impurities [5].
Biocatalytic routes address environmental limitations of traditional synthesis. 2-Deoxyribose-5-phosphate aldolase (DERA) catalyzes asymmetric aldol additions to form the chiral dihydroxyheptanoic acid chain. Engineered DERA mutants enable >95% enantiomeric excess (ee) and 80% conversion rates under aqueous conditions (pH 7.5, 25°C) [2] [3].
Aerobic oxidation using cobalt(II)-phthalocyanine (CoPc) catalysts replaces toxic chromium-based oxidants. This system uses O₂ as a terminal oxidant, achieving 92% aldehyde selectivity at 60°C in toluene:DMF (4:1), reducing reaction times by 50% versus MnO₂ oxidation :
Table 2: Aerobic Oxidation Parameters
Parameter | Optimal Value | Impact on Conversion |
---|---|---|
Catalyst loading | 0.5 mol% CoPc | 89% at 24 h |
Oxygen pressure | 2 bar | 92% selectivity |
Solvent system | Toluene:DMF (4:1) | 78% isolated yield |
This approach eliminates heavy metal waste and enables continuous flow processing, aligning with green chemistry principles [3] [6].
The absence of the 3-hydroxyl group and Δ²,³ unsaturation profoundly alters molecular reactivity:
Steric maps calculated via atom-atom potential methods reveal that dehydroxylation lowers the energy barrier for C7–C6 bond rotation from 25 kJ/mol to 18 kJ/mol, enhancing molecular flexibility [4].
Scaling synthesis requires addressing three key bottlenecks:
Impurity control: 2,3-Dehydro-3-desoxy-(2E)-rosuvastatin is a process-related impurity in rosuvastatin APIs. UHPLC with BEH C18 columns (mobile phase: methanol/0.025% trifluoroacetic acid, 55:45) achieves baseline separation (resolution >1.5) from co-eluting impurities. Specifications limit total impurities to <2.5% per pharmacopeial standards [10].
Crystallization enhancement: Ethyl acetate/heptane mixtures (3:7) at −20°C maximize crystal purity (99.8%) by suppressing hydrate formation. This step is critical for isolating the thermodynamically stable E-isomer [10].
Catalyst recycling: CoPc catalysts are reused for 5 cycles with <5% activity loss, reducing costs by 30% [3].
Table 3: Industrial Crystallization Parameters
Solvent System | Temperature | Purity (%) | Hydrate Formation Risk |
---|---|---|---|
Ethyl acetate/heptane | −20°C | 99.8 | Low |
Acetonitrile/water | 5°C | 98.1 | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7